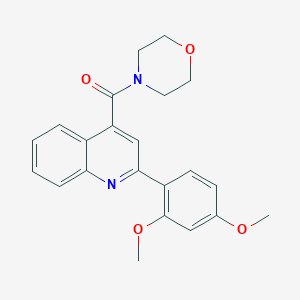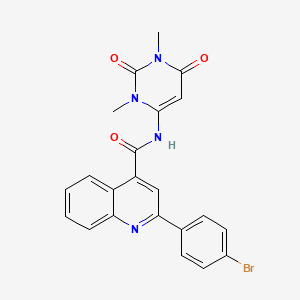
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. The NMDA receptor plays a crucial role in learning and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders. DMQX has been extensively studied for its potential therapeutic applications in these disorders.
Wirkmechanismus
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than its natural ligand (glutamate) and blocks its activity. This results in a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. In addition, 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages as a research tool. It is a highly selective antagonist of the NMDA receptor, which means that it does not interact with other types of glutamate receptors. This allows researchers to study the specific role of the NMDA receptor in various neurological and psychiatric disorders. 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline is also relatively stable and can be easily synthesized in large quantities.
One of the main limitations of 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has a relatively short half-life in the body, which means that it may need to be administered multiple times to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline. One potential avenue is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder. Another direction is to develop new formulations of 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline that improve its solubility and bioavailability in vivo. Finally, further studies are needed to elucidate the precise mechanisms underlying the effects of 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline on the brain and to identify potential side effects and safety concerns.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as epilepsy, stroke, traumatic brain injury, depression, and schizophrenia. 2-(2,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been used to study the mechanisms underlying drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-15-7-8-17(21(13-15)27-2)20-14-18(16-5-3-4-6-19(16)23-20)22(25)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCLLMNCSJCDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3481337.png)





![N-[4-(aminocarbonyl)phenyl]-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3481372.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3481382.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481392.png)


![N-[4-(dimethylamino)phenyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B3481404.png)
